Scientific Field: Analytical Chemistry
Application Summary: 1,2-Dinitrobenzene is used as a reagent for the detection and determination of pyridine compounds
Results or Outcomes: The specific results or outcomes would depend on the particular pyridine compound being analyzed. .
Scientific Field: Biochemistry
Application Summary: 1,2-Dinitrobenzene has been used as an alkylating agent to evaluate the depletion of intracellular erythrocyte glutathione (GSH)
Methods of Application: In this application, 1,2-Dinitrobenzene is used to alkylate GSH, a critical antioxidant in cells. .
Results or Outcomes: The results of these types of experiments can provide valuable insights into the role of GSH in cellular antioxidant defenses and the effects of its depletion
Scientific Field: Environmental Chemistry
Application Summary: 1,2-Dinitrobenzene was used as an internal standard for the analysis of the explosives TNT, RDX, and tetryl in sea water.
Results or Outcomes: The use of 1,2-Dinitrobenzene as an internal standard would help to ensure the accuracy and reliability of the measurements of these explosives in sea water.
Scientific Field: Organic Chemistry
Application Summary: 1,2-Dinitrobenzene is used in the synthesis of dyes. The nitro groups can be reduced to amines, which can then react with other compounds to form various dyes.
Methods of Application: The exact experimental procedures would depend on the specific dye being synthesized.
Results or Outcomes: The specific results or outcomes would depend on the particular dye being synthesized.
Scientific Field: Industrial Chemistry
Application Summary: 1,2-Dinitrobenzene is used in the manufacture of explosives. The nitro groups are highly reactive and can release a large amount of energy when detonated.
Methods of Application: The exact experimental procedures would depend on the specific explosive being manufactured.
Results or Outcomes: The specific results or outcomes would depend on the particular explosive being manufactured.
Scientific Field: Biochemistry
Application Summary: 1,2-Dinitrobenzene has been used as an alkylating agent to evaluate the depletion of intracellular erythrocyte glutathione (GSH).
Methods of Application: In this application, 1,2-Dinitrobenzene is used to alkylate GSH, a critical antioxidant in cells.
Results or Outcomes: The results of these types of experiments can provide valuable insights into the role of GSH in cellular antioxidant defenses and the effects of its depletion.
1,2-Dinitrobenzene is an aromatic compound with the molecular formula . It is one of three isomers of dinitrobenzene, characterized by the presence of two nitro groups (-NO₂) attached to adjacent carbon atoms on a benzene ring. The compound typically appears as a white or colorless solid and is soluble in organic solvents such as ether and acetone, but poorly soluble in water. Its melting point is approximately 90 °C, and it has a boiling point of about 297 °C .
1,2-Dinitrobenzene is a hazardous compound and should be handled with care. Here are some key safety concerns:
1,2-Dinitrobenzene exhibits notable biological activity, particularly in toxicological studies. It has been shown to be a potential mutagen and carcinogen. Exposure to this compound can lead to various health issues, including skin irritation and respiratory problems. Animal studies have indicated that it may affect liver function and hematological parameters .
Several methods exist for synthesizing 1,2-dinitrobenzene:
1,2-Dinitrobenzene finds applications across several fields:
Research on interaction studies involving 1,2-dinitrobenzene has revealed its reactivity with various nucleophiles. Notable findings include:
Several compounds share structural similarities with 1,2-dinitrobenzene. Here are some notable examples:
Compound Name | Structural Formula | Key Characteristics |
---|---|---|
1,3-Dinitrobenzene | Nitro groups are positioned at the 1 and 3 positions. | |
1,4-Dinitrobenzene | Nitro groups are positioned at the 1 and 4 positions. | |
Nitrobenzene | Contains only one nitro group; used as a solvent and reagent. | |
2-Nitrotoluene | A methyl group replaces one hydrogen atom on benzene; used in dye production. |
What sets 1,2-dinitrobenzene apart from its isomers is its specific reactivity profile due to the proximity of the nitro groups. This arrangement enhances its electrophilic character and influences its behavior in nucleophilic substitution reactions more than other dinitro compounds. The adjacent nitro groups also provide unique steric effects that can alter reaction pathways compared to its para- or meta-substituted counterparts.
Acute Toxic;Health Hazard;Environmental Hazard